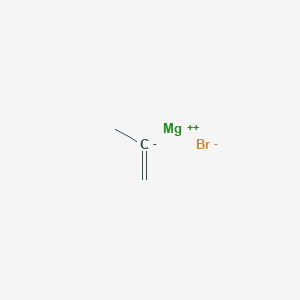

Isopropenylmagnesium bromide

Descripción general

Descripción

Synthesis Analysis

Isopropenylmagnesium bromide can be prepared by the reaction of isopropenyl chloride with magnesium metal in a suitable solvent like diethyl ether or tetrahydrofuran (THF). The synthesis of related organomagnesium compounds involves similar methodologies, where the halogenated precursor undergoes a halogen-magnesium exchange reaction. For example, α-bromonitriles undergo bromine–magnesium exchange with isopropylmagnesium bromide, forming new functionalized organomagnesium species which react smoothly with various electrophiles, providing products like silyl ethers, stannanes, and alkenes (Thibonnet & Knochel, 2000).

Aplicaciones Científicas De Investigación

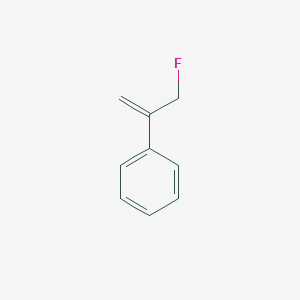

Synthesis of Fluorsilanes : Isopropenylmagnesium bromide reacts with chlorosilanes to produce isopropenyl derivatives of disilane and trisilane, which undergo rearrangement with sulfuric acid to yield fluorsilanes. This process involves an intramolecular rearrangement providing a framework for SiC(CH3)2Si grouping in the molecule (Kumada, Naka, & Ishikawa, 1964).

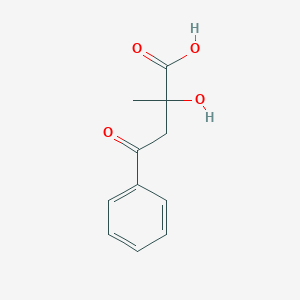

Formation of Isopropenyl Ketones : When reacted with carboxylic acids, esters, and acid anhydrides, isopropenylmagnesium bromide primarily produces isopropenyl ketones. This reaction highlights its utility in the synthesis of complex organic compounds (Watanabe, Suga, Fujita, & Saitǒ, 1977).

Desulfurization in Homogeneous Nickel Catalysis : In the presence of bis-(triphenylphosphino)-nickel(II) chloride, isopropylmagnesium bromide reduces vinyl sulfides stereospecifically to olefins. This method is a key step in the synthesis of certain sex pheromones, demonstrating its application in complex organic syntheses (Trost & Ornstein, 1981).

Stereoselective Synthesis of Hydroxynonenoic Acid : Isopropenylmagnesium bromide is used in the diastereoselective synthesis of chiral aldehydes and the subsequent production of allylic alcohols. This process is crucial in the total syntheses of jaspamide and geodiamolide (Schmidt, Siegel, & Mundinger, 1988).

Polymer Chemistry : Isopropenylmagnesium bromide is instrumental in producing isotactic and stereoblock poly(methyl methacrylates), demonstrating its role in polymer chemistry and the control of stereochemistry in polymerization (Allen & Mair, 1984).

Safety And Hazards

Isopropenylmagnesium bromide is a highly flammable liquid and vapor. It reacts violently with water, releasing flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of causing cancer .

Propiedades

IUPAC Name |

magnesium;prop-1-ene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNGRHDUJIVHQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]=C.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

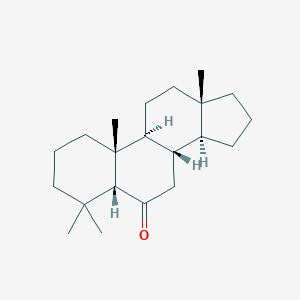

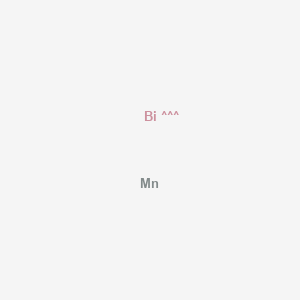

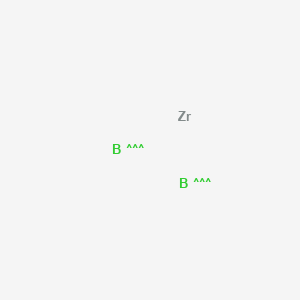

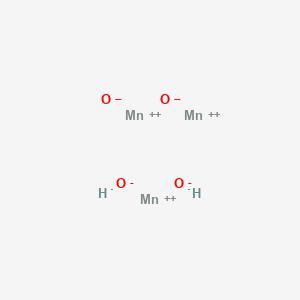

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)

![2,4-Dimethyl-6-[(methylsulfanyl)methyl]phenol](/img/structure/B77251.png)

![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)